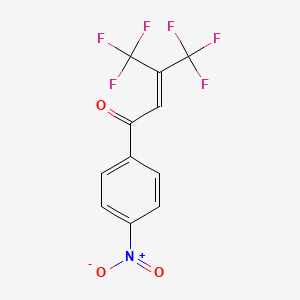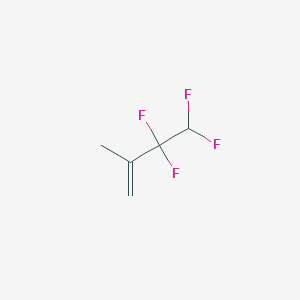
3,3,4,4-Tetrafluoro-2-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is an organic compound with the molecular formula C5H6F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms and a methyl group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 2-methyl-2-butene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorination technologies. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and specialized catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetrafluoro-2-methylbut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluoro-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene involves its interaction with molecular targets through its fluorinated alkene moiety. The presence of fluorine atoms can enhance the compound’s reactivity and selectivity in chemical reactions. The pathways involved may include nucleophilic addition to the double bond and subsequent transformations depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with one less fluorine atom.
2,3,3,3-Tetrafluoro-1-propene: A shorter chain fluorinated alkene.
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene: Contains additional chlorine and trifluoromethyl groups.
Uniqueness
3,3,4,4-Tetrafluoro-2-methylbut-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
57252-78-5 |
|---|---|
Formule moléculaire |
C5H6F4 |
Poids moléculaire |
142.09 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3 |
Clé InChI |
WXQIMHHAEXBKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
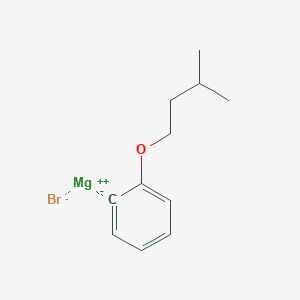
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
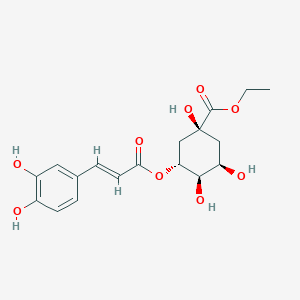
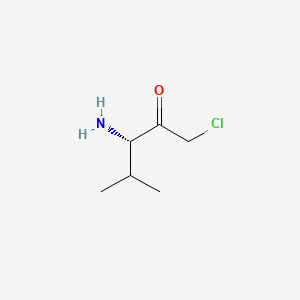
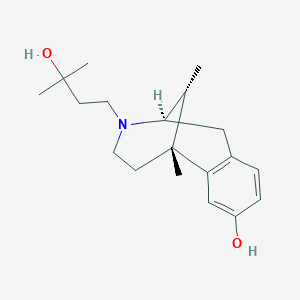
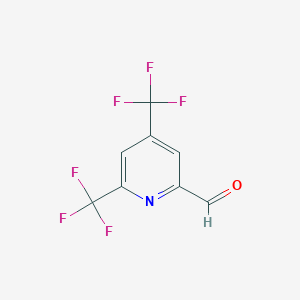
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
